2-((4,6-Dimethylpyrimidin-2-YL)amino)-1-nitro-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene
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Overview
Description
The compound “2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid” is a derivative of 2-aminopyrimidine . It has a molecular weight of 243.27 and its IUPAC name is 2-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoic acid .
Synthesis Analysis
Novel 2-aminopyrimidine derivatives have been synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process involves five steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Molecular Structure Analysis
The molecular structure of “2-Pyrimidinamine, 4,6-dimethyl-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Pyrimidinamine, 4,6-dimethyl-” include a molecular weight of 123.1558 .
Scientific Research Applications
Synthesis and Structural Analysis
- Research on novel 3,4,5-trimethoxyphenyl derivatives has contributed to the synthesis and crystallographic analysis of compounds with potential applications in materials science and drug design. These studies provide a foundation for understanding the structural characteristics and reactivity of complex organic molecules, including those with nitro, amino, and sulfonyl functional groups (Miranda et al., 2006).
Derivative Synthesis and Applications
- The development of ethyl amino-methylpyrazole carboxylate derivatives has shown the significance of dimethylpyrimidinylamino groups in the synthesis of bioactive molecules. This research could be relevant for designing compounds with improved biological or chemical properties (Wu et al., 2005).
Functionalization and Binding Studies
- Studies on dansyl derivatives interacting with biomolecules highlight the utility of specific chemical modifications to study protein interactions, offering a pathway to understanding how similar compounds could be utilized in biochemical assays or as fluorescent markers (Buchta & Fridkin, 1985).
Cyclization Reactions and Mechanistic Insights
- Research into the cyclization of guanidines to produce imidazole and imidazolidine derivatives provides valuable mechanistic insights into the transformations that similar compounds can undergo. Such studies are crucial for developing novel synthetic routes and for the synthesis of heterocyclic compounds with potential pharmacological activities (Shestakov et al., 2011).
Materials Science Applications
- Investigations into fluorinated polyimides derived from diamine monomers, similar to the compound of interest, reveal their potential applications in creating materials with desirable thermal stability, optical transparency, and mechanical properties. Such materials are of interest in electronics and coatings (Yang et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,6-dimethyl-N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O5S/c1-9-7-10(2)21-14(20-9)19-8-13(22(23)24)28(25,26)12-5-3-11(4-6-12)27-15(16,17)18/h3-8H,1-2H3,(H,19,20,21)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWCMTZTIUMHPE-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4,6-Dimethylpyrimidin-2-YL)amino)-1-nitro-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene |
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